molecular formula C21H23N3O5 B2434839 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954636-31-8

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2434839
CAS No.: 954636-31-8
M. Wt: 397.431
InChI Key: JAPOPZWPJUWONW-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.431. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Mechanisms and Binge Eating

Research has highlighted the role of orexin receptors in modulating feeding, arousal, stress, and drug abuse. Studies evaluating the effects of specific orexin receptor antagonists demonstrate the potential for targeting these pathways in treating compulsive eating disorders. For instance, selective antagonism at the orexin-1 receptor (OX1R) has been suggested as a novel pharmacological treatment for binge eating and possibly other disorders with a compulsive component (Piccoli et al., 2012).

Synthesis Techniques for Ureas and Related Compounds

The synthesis and application of ureas, including methods for achieving specific configurations and derivatives, are critical for creating compounds with desired pharmacological activities. Techniques such as the Lossen rearrangement have been utilized for synthesizing ureas from carboxylic acids, showcasing the versatility of urea compounds in chemical synthesis (Thalluri et al., 2014). Another example includes the synthesis of pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases, which are important in cancer research and therapy (Pireddu et al., 2012).

Antimicrobial and Anticancer Applications

Ureas and their derivatives have been explored for their antimicrobial and anticancer properties. For example, the study of unsymmetrical 1,3-disubstituted ureas has led to the identification of compounds with potential for treating prostate cancer, highlighting the therapeutic applications of urea derivatives in oncology (Mustafa et al., 2014).

Structural Characterization and Complexation Studies

The complexation behavior of urea derivatives with other molecules, such as cyclodextrins, has been studied to understand their potential in forming molecular devices and facilitating drug delivery mechanisms. Such research underscores the structural versatility of urea compounds and their utility in developing sophisticated chemical systems (Lock et al., 2004).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-2-27-17-6-4-16(5-7-17)24-12-14(9-20(24)25)11-22-21(26)23-15-3-8-18-19(10-15)29-13-28-18/h3-8,10,14H,2,9,11-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPOPZWPJUWONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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